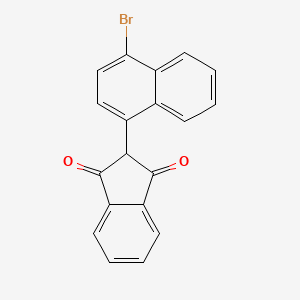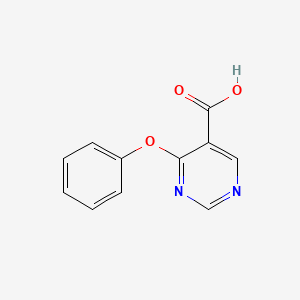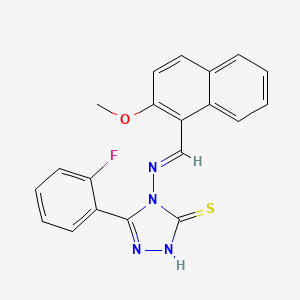
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione: , also known by its systematic name 1-(4-Bromonaphthalen-1-yl)ethanone , is a chemical compound with the molecular formula C₁₂H₉BrO . It features a naphthalene ring substituted with a bromine atom and a carbonyl group. The compound’s linear structure is as follows:
Structure:C₁₂H₉BrO
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione. One common method involves the acylation of 4-bromonaphthalene using acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields the desired product.
Reaction Conditions: The acylation reaction typically occurs in an organic solvent (such as dichloromethane or toluene) with a Lewis acid catalyst (such as aluminum chloride). After the reaction, purification by chromatography (using petroleum ether/ether as the eluent) provides the compound in reasonable yields.
Industrial Production: While not widely used industrially, this compound can be synthesized on a larger scale using similar methods. its primary applications are in research and development.
Analyse Chemischer Reaktionen
Reaktivität: Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile ersetzt werden.
Reduktionsreaktionen: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um eine Carbonsäure zu bilden.
Bromierung: N-Bromsuccinimid (NBS) oder Brom in einem inerten Lösungsmittel.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel:
- Bromierung ergibt 2-(4-Bromonaphthalen-1-yl)-1H-inden-1,3(2H)-dion.
- Reduktion erzeugt den entsprechenden Alkohol.
- Oxidation führt zum Carbonsäurederivat.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromonaphthalen-1-yl)-1H-inden-1,3(2H)-dion findet Anwendung in:
Organische Synthese: Als Baustein für komplexere Moleküle.
Materialwissenschaften: Bei der Entwicklung funktionaler Materialien.
Pharmakologie: Als potenzielles Wirkstoffgerüst.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung hängt von ihrer jeweiligen Anwendung ab. Es kann mit zellulären Zielstrukturen interagieren, Signalwege modulieren oder andere biologische Wirkungen zeigen. Weitere Forschung ist erforderlich, um seine genauen Mechanismen zu klären.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects. Further research is needed to elucidate its precise mechanisms.
Vergleich Mit ähnlichen Verbindungen
Während 2-(4-Bromonaphthalen-1-yl)-1H-inden-1,3(2H)-dion aufgrund seines Bromsubstitutionsschemas einzigartig ist, umfassen ähnliche Verbindungen andere Naphthalinderivate und Inden-basierte Moleküle.
Eigenschaften
Molekularformel |
C19H11BrO2 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
2-(4-bromonaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H |
InChI-Schlüssel |
GLRXUMBYFBHZAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
